molecular formula C8H18ClNO2 B8177358 Dimethyl-L-leucine hydrochloride

Dimethyl-L-leucine hydrochloride

Cat. No.: B8177358
M. Wt: 195.69 g/mol
InChI Key: OPHOSBSQJLYAIO-FJXQXJEOSA-N
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Description

Dimethyl-L-leucine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of the amino acid leucine, where the amino group is dimethylated. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-L-leucine hydrochloride can be synthesized by suspending L-leucine in water or deuterium oxide with a 2.5 molar excess of sodium cyanoborohydride or sodium cyanoborodeuteride. The reaction mixture is then sealed and placed in an ice-water bath to facilitate the dimethylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-L-leucine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl-L-leucine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in mass spectrometry.

    Biology: It is used in proteomics for the quantification of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of dimethyl-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can activate the mTORC1 pathway through the Sestrin1/2-GATOR2 complex, which plays a crucial role in cellular metabolism and growth .

Comparison with Similar Compounds

Similar Compounds

    L-leucine: An essential amino acid involved in protein synthesis.

    N,N-dimethylglycine: A derivative of glycine with similar dimethylation.

    N,N-dimethylalanine: A derivative of alanine with similar properties.

Uniqueness

Dimethyl-L-leucine hydrochloride is unique due to its specific dimethylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in mass spectrometry and proteomics for accurate quantification and analysis .

Properties

IUPAC Name

(2S)-2-(dimethylamino)-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(8(10)11)9(3)4;/h6-7H,5H2,1-4H3,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHOSBSQJLYAIO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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